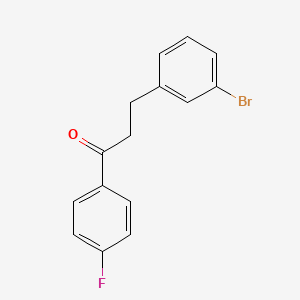

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Description

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is a halogenated propan-1-one derivative characterized by a bromine atom at the meta position of one aromatic ring and a fluorine atom at the para position of another. Its synthesis typically involves chalcone condensation or coupling reactions, as seen in related compounds . This article provides a detailed comparison of its structural, synthetic, physicochemical, and biological properties with those of similar compounds.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZHHBUIXJGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 3-bromobenzene and 4-fluorobenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (DCM) or chloroform.

Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3-(3-Bromophenyl)-1-(4-fluorophenyl)propanoic acid.

Reduction: 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-ol.

Substitution: 3-(3-Methoxyphenyl)-1-(4-fluorophenyl)propan-1-one.

Scientific Research Applications

Scientific Research Applications

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one has several notable applications in scientific research:

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in cancer treatment and neuroprotection:

- Cancer Research: Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving protein kinase inhibition. For example, a study demonstrated significant cell death in breast cancer cell lines treated with this compound, suggesting its potential as an anticancer agent.

- Neuroprotective Effects: Research has shown that it enhances neuronal survival under oxidative stress conditions, indicating possible applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biochemical Analysis

The compound interacts with various enzymes and proteins, influencing their activity:

- Enzyme Interaction: It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can affect the pharmacokinetics of other drugs when co-administered.

- Cell Signaling Pathways: The compound influences cellular signaling pathways, leading to changes in gene expression and metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| PKB Inhibition | Induces apoptosis in cancer cells | |

| Neuroprotection | Enhances neuronal survival under oxidative stress | |

| Enzyme Interaction | Modulates cytochrome P450 activity |

Table 2: Synthesis Conditions

| Method | Yield | Reaction Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 85% | Acyl chloride with bromobenzene in dichloromethane |

Case Study 1: Cancer Research

A study focused on the effects of this compound on breast cancer cell lines showed that treatment led to significant cell death through activation of apoptotic pathways mediated by PKB inhibition. This research suggests that the compound could be further developed as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it enhances neuronal survival under oxidative stress conditions, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

The target compound features 3-bromo and 4-fluoro substituents on separate phenyl rings. Key structural analogs include:

- 1-(4-Fluorophenyl)-3-phenylpropan-1-one : Lacks bromine but retains the fluorophenyl group, synthesized via HOBt-mediated coupling (44% yield) .

- 3-(4-Chlorophenyl)-1-phenylpropan-1-one : Chlorine replaces bromine, synthesized via Claisen-Schmidt condensation, showing anti-inflammatory activity .

- 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one : Bromine at the para position with a trifluoromethyl group, highlighting electronic effects of substituent positioning .

Dihedral Angles : In pyrazole analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), dihedral angles between aromatic rings range from 4.64° to 10.53°, influencing molecular planarity and crystal packing . The target compound’s dihedral angles are unreported but likely comparable.

Physicochemical Properties

- Spectroscopy : NMR data for brominated and fluorinated analogs (e.g., 3-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) show distinct shifts due to halogen electronegativity and aromatic ring deshielding .

- Crystallography : Pyrazole derivatives with fluorophenyl groups exhibit well-defined crystal structures validated by X-ray diffraction .

Data Table: Key Comparative Features

N/R = Not reported; SI = Selectivity Index.

Biological Activity

3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one is an aryl ketone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.62 g/mol. The compound features a propanone backbone substituted with a brominated phenyl group and a fluorinated phenyl group, which may enhance its reactivity and biological activity due to the electronic effects imparted by the halogen atoms.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. Aryl ketones have been shown to inhibit bacterial growth effectively. For instance, derivatives of similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Similar aryl ketones have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of halogen substituents may enhance these effects by increasing lipophilicity and improving binding affinity to cancer cell targets .

Case Study: Anticancer Activity

A study involving structurally related compounds revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involved the induction of cell cycle arrest and apoptosis, highlighting the potential for this compound in cancer therapy .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound's binding affinity, allowing it to modulate various biological pathways effectively. For example, it may act as an enzyme inhibitor or receptor antagonist, influencing cellular processes related to inflammation and cancer progression.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of acid catalysts.

- Halogenation : Introducing bromine and fluorine substituents through electrophilic aromatic substitution reactions.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one | Structure | Similar halogen substitutions but different positions on the aromatic rings. |

| 4-Bromoacetophenone | Structure | Lacks complex substitutions; simpler structure. |

| 2-Chloroacetophenone | Structure | Only one halogen substitution; less sterically hindered. |

The unique combination of bromine and fluorine in this compound may impart distinct electronic properties that enhance its biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.